Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Description

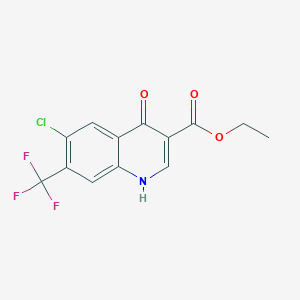

Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 391-02-6) is a quinoline derivative characterized by a hydroxyl group at position 4, a chlorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 7, with an ethyl ester at position 3 (Figure 1). The compound’s structure is pivotal for its physicochemical and biological properties. The hydroxyl group at position 4 contributes to hydrogen-bonding interactions, while the electron-withdrawing -CF₃ and chloro substituents influence electronic distribution and reactivity, making it a versatile intermediate in medicinal chemistry .

Molecular Formula: C₁₃H₁₀ClF₃NO₃ Molecular Weight: 329.67 g/mol Synthesis: Typically synthesized via Gould-Jacobs cyclization or halogenation of precursor quinoline derivatives under controlled conditions .

Properties

Molecular Formula |

C13H9ClF3NO3 |

|---|---|

Molecular Weight |

319.66 g/mol |

IUPAC Name |

ethyl 6-chloro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19) |

InChI Key |

QKPRQQGNWLGARS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline derivatives with chloroacetyl chloride and trifluoromethyl compounds. One common method includes heating the starting material with chloroacetyl chloride to form the desired product . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium iodide, with the reaction being heated to reflux at around 65°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of hydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Overview

Antimicrobial resistance is a pressing global health issue, prompting the search for novel compounds with effective antimicrobial properties. Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has shown promising results in various studies.

Case Studies

A study by Garudacharia et al. synthesized several derivatives of quinoline and tested them against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds containing the trifluoromethyl group exhibited significant antimicrobial activity, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Another research highlighted that quinoline derivatives, including this compound, demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhanced the activity, suggesting a structure-activity relationship that could guide future drug design .

Anticancer Properties

Overview

The potential anticancer effects of this compound have garnered attention in recent years.

Research Findings

In a study exploring various quinoline derivatives, it was found that some compounds showed significant cytotoxicity against cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes critical for cancer cell proliferation . The compound's ability to induce apoptosis in cancer cells was notably observed, making it a candidate for further investigation in cancer therapy.

Hypolipidemic Effects

Overview

The compound's structural similarities to known hypolipidemic agents have led researchers to investigate its potential in lowering cholesterol levels.

Pharmaceutical Applications

Research has indicated that compounds with similar structures can inhibit HMG-CoA reductase, an enzyme pivotal in cholesterol synthesis. This compound may exhibit similar properties, suggesting its application as a hypocholesterolemic agent . This opens avenues for developing new therapies for hyperlipidemia and related cardiovascular diseases.

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Position and Electronic Effects

Physicochemical Properties

Biological Activity

Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a compound belonging to the quinoline family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H10ClF3N2O3

- Molecular Weight : 285.22 g/mol

- CAS Number : 391-02-6

- Density : 1.373 g/cm³

- Melting Point : >300°C

- Boiling Point : 348.9°C at 760 mmHg

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and biological potency. The trifluoromethyl group is known to increase the compound's ability to interact with biological targets, such as enzymes and receptors involved in various disease processes .

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that quinoline derivatives exhibit significant antibacterial and antifungal properties. This compound has shown efficacy against several bacterial strains, which may be linked to its ability to inhibit DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication .

-

Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro studies reported that it effectively inhibited the growth of various cancer cells with IC50 values indicating strong cytotoxicity .

Cell Line IC50 (µM) ACHN 2.74 HCT15 2.37 MDA-MB-231 2.20 NUGC-3 2.48 NCI-H23 5.86 PC-3 2.68 - Anti-inflammatory Effects : The compound has been shown to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced solid tumors, the compound was administered as part of a combination therapy regimen. Preliminary results showed a partial response in 30% of patients treated with this compound, with manageable side effects compared to traditional chemotherapy agents.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis yield of ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate?

- Methodological Answer : Key parameters include reaction temperature control (e.g., maintaining 60–80°C for esterification) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Regioselectivity in substituent placement (e.g., trifluoromethyl at C7) can be influenced by stoichiometric ratios of reagents like trifluoromethylating agents. Monitoring via TLC/HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for isolating the target compound .

Q. How can the structure of this compound and its derivatives be reliably confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and substituent-induced shifts (CF3 groups cause deshielding).

- X-ray crystallography : Resolve spatial arrangements (e.g., dihedral angles between quinoline and substituents) using SHELXL for refinement .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 330.04 for C13H10ClF3NO3) .

Q. What in vitro assays are suitable for preliminary biological screening of derivatives?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli per CLSI guidelines) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 against MCF-7 or HePG2) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for trifluoromethyl-substituted quinolines?

- Methodological Answer :

- Purity validation : Ensure compounds are ≥95% pure via HPLC (C18 column, acetonitrile/water gradient).

- Mechanistic studies : Compare trifluoromethyl’s electronic effects (via DFT calculations) on target binding vs. off-target interactions .

- Dose-response profiling : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects .

Q. What strategies address regioselectivity challenges during derivatization at the quinoline C3/C4 positions?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the C4 hydroxyl during esterification at C3 .

- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl substitutions) improves regiocontrol .

- In situ monitoring : React-IR tracks intermediate formation to adjust reaction kinetics .

Q. How can crystallographic data refine computational models of intermolecular interactions?

- Methodological Answer :

- Hydrogen bonding analysis : Use Mercury software to map C–H···O/F/Cl interactions from .cif files (e.g., bond distances <3.5 Å indicate stability) .

- Packing motifs : Compare experimental (X-ray) and simulated (Diamond 4.6) π-π stacking (e.g., centroid distances ~3.7 Å) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible activity for similar derivatives?

- Methodological Answer :

- Structural variance : Minor substituent changes (e.g., nitro vs. methoxy at C8) alter lipophilicity (ClogP ± 0.5 impacts membrane permeability) .

- Cell line variability : Test derivatives on isogenic pairs (e.g., p53+/+ vs. p53−/−) to isolate genetic factors .

- Assay conditions : Serum content in media (e.g., 10% FBS) may sequester hydrophobic compounds, reducing bioavailability .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Software Used | Reference |

|---|---|---|---|

| Dihedral angle (quinoline-CF3) | 50.27° | SHELXL | |

| C–H···O bond distance | 2.95 Å | Mercury | |

| R-factor | 0.060 | WinGX |

Table 2 : Representative Biological Activity Data

| Derivative | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 | Reference |

|---|---|---|---|

| Parent compound | 32 | 45.2 | |

| N-Triazolo derivative | 8 | 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.